molecular formula C16H21NO B1383382 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one CAS No. 1486520-08-4

2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one

Cat. No.: B1383382
CAS No.: 1486520-08-4
M. Wt: 243.34 g/mol
InChI Key: HUVMTUHDOBCRJI-UHFFFAOYSA-N
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Description

2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is a useful research chemical . It is also known as 2-benzyloctahydrocyclohepta[c]pyrrol-4(1H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO/c18-16-9-5-4-8-14-11-17 (12-15 (14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 243.35 . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Reactions :

    • Abe et al. (1990) explored the synthesis and reactions of related cyclohepta[b]pyrroles, leading to novel compounds with potential applications in various fields of chemistry (Abe, Ishikawa, Hayashi, & Miura, 1990).
  • Anti-Hepatitis C Virus Agents :

    • Kaushik-Basu et al. (2016) reported the discovery of bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one scaffolds as a new chemotype with anti-HCV activity, indicating potential therapeutic applications (Kaushik-Basu et al., 2016).
  • Catalyzed Alkylation and Benzylation :

    • Wiest, Poethig, and Bach (2016) utilized pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization, suggesting its use in synthetic chemistry for the development of complex molecules (Wiest, Poethig, & Bach, 2016).
  • Photo-Antiproliferative Activity :

    • Spanò et al. (2017) synthesized pyrrolo[c]pyrrolines with potential as photosensitizing agents, demonstrating significant cytotoxic effects upon photoactivation, which could be harnessed for therapeutic purposes (Spanò et al., 2017).
  • Synthesis of Cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones :

    • Abe (1987) worked on the synthesis of cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, expanding the range of heterocyclic compounds available for research and potential applications (Abe, 1987).
  • Carbon-13 NMR Study :

    • Ohnmacht et al. (1983) conducted a detailed study of carbon-13 NMR shifts in related pyrrole derivatives, providing insights important for chemical analysis and identification (Ohnmacht, Draper, Dedinas, Loftus, & Wong, 1983).
  • Synthetic Photochemistry :

  • Dopamine D3 Receptor Affinity :

    • Boyfield et al. (1997) synthesized pyrrole derivatives with high affinity for the dopamine D3 receptor, indicating potential applications in neuropharmacology (Boyfield et al., 1997).
  • Synthesis of Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives :

    • Yarmolchuk et al. (2011) developed practical syntheses of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, proposing them as a scaffold for compound libraries in drug discovery (Yarmolchuk et al., 2011).
  • Novel Synthesis Strategies :

    • Kharaneko and Bogza (2013) developed a novel method for preparing pyrrolo[3,4-d][1,2]diazepines, expanding the toolkit for synthesizing heterocyclic compounds (Kharaneko & Bogza, 2013).

Safety and Hazards

The compound has been classified with the signal word “Danger”. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16-9-5-4-8-14-11-17(12-15(14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVMTUHDOBCRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2CN(CC2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
Reactant of Route 2
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
Reactant of Route 3
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
Reactant of Route 4
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
Reactant of Route 5
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
Reactant of Route 6
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one

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